molecular formula C19H24ClNO5 B1259207 5,7-Dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

5,7-Dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1259207
M. Wt: 381.8 g/mol
InChI Key: AJCFMKUFXMFFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04054659

Procedure details

0.78 g of 5,7-diacetoxy-1-(3,4,5-trimethoxybenzyl)-isoquinoline hydrochloride is dissolved in 200 ml of ethanol, and 0.3 g of platinum dioxide is added thereto. The mixture is shaken at 25° C in a hydrogen atmosphere. After the hydrogen uptake is completed, the catalyst is removed by filtration. 50 ml of a hydrochloric acid-ethanol solution (the content of hydrochloric acid: 9%) are added to the filtrate, and this mixture is heated at 50° C for 5 minutes. Then, the mixture is evaporated to remove solvent, and the residue thus obtained is recrystallized from a mixture of ethanol and isopropyl ether. 0.6 g of 5,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is thereby obtained. Yield: 94.6% M.p. 240° - 243° C.
Name
5,7-diacetoxy-1-(3,4,5-trimethoxybenzyl)-isoquinoline hydrochloride
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].C([O:5][C:6]1[CH:15]=[C:14]([O:16]C(=O)C)[CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][N:10]=[C:11]2[CH2:20][C:21]1[CH:26]=[C:25]([O:27][CH3:28])[C:24]([O:29][CH3:30])=[C:23]([O:31][CH3:32])[CH:22]=1)(=O)C.[H][H]>C(O)C.[Pt](=O)=O>[ClH:1].[OH:5][C:6]1[CH:15]=[C:14]([OH:16])[CH:13]=[C:12]2[C:7]=1[CH2:8][CH2:9][NH:10][CH:11]2[CH2:20][C:21]1[CH:26]=[C:25]([O:27][CH3:28])[C:24]([O:29][CH3:30])=[C:23]([O:31][CH3:32])[CH:22]=1 |f:0.1,5.6|

Inputs

Step One
Name
5,7-diacetoxy-1-(3,4,5-trimethoxybenzyl)-isoquinoline hydrochloride
Quantity
0.78 g
Type
reactant
Smiles
Cl.C(C)(=O)OC1=C2C=CN=C(C2=CC(=C1)OC(C)=O)CC1=CC(=C(C(=C1)OC)OC)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration
ADDITION
Type
ADDITION
Details
50 ml of a hydrochloric acid-ethanol solution (the content of hydrochloric acid: 9%) are added to the filtrate
CUSTOM
Type
CUSTOM
Details
Then, the mixture is evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from a mixture of ethanol and isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.OC1=C2CCNC(C2=CC(=C1)O)CC1=CC(=C(C(=C1)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 94.6%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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